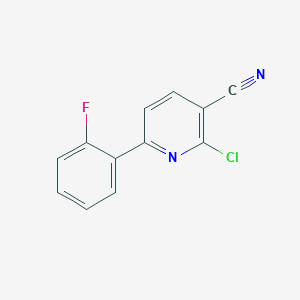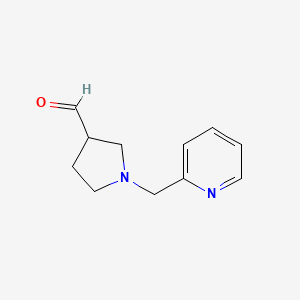![molecular formula C26H32N2O4 B12997015 tert-Butyl 2-(([1,1'-biphenyl]-2-ylcarbamoyl)oxy)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B12997015.png)
tert-Butyl 2-(([1,1'-biphenyl]-2-ylcarbamoyl)oxy)-7-azaspiro[3.5]nonane-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(([1,1’-biphenyl]-2-ylcarbamoyl)oxy)-7-azaspiro[3.5]nonane-7-carboxylate is a complex organic compound with a unique structure that includes a spirocyclic framework and a biphenyl moiety.
Preparation Methods
The synthesis of tert-Butyl 2-(([1,1’-biphenyl]-2-ylcarbamoyl)oxy)-7-azaspiro[35]nonane-7-carboxylate typically involves multiple steps, starting from readily available starting materialsCommon reaction conditions include the use of strong bases, protecting groups, and various coupling reagents . Industrial production methods may involve optimization of these steps to improve yield and scalability .
Chemical Reactions Analysis
tert-Butyl 2-(([1,1’-biphenyl]-2-ylcarbamoyl)oxy)-7-azaspiro[3.5]nonane-7-carboxylate can undergo a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the biphenyl moiety or the spirocyclic core, depending on the reaction conditions and the nature of the nucleophile. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 2-(([1,1’-biphenyl]-2-ylcarbamoyl)oxy)-7-azaspiro[3.5]nonane-7-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(([1,1’-biphenyl]-2-ylcarbamoyl)oxy)-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets and pathways. The biphenyl moiety can engage in π-π interactions with aromatic residues in proteins, while the spirocyclic core may provide structural rigidity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
tert-Butyl 2-(([1,1’-biphenyl]-2-ylcarbamoyl)oxy)-7-azaspiro[3.5]nonane-7-carboxylate can be compared with other spirocyclic compounds and biphenyl derivatives:
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate: Similar spirocyclic core but lacks the biphenyl group.
tert-Butyl 2-benzyl-1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate: Contains a benzyl group instead of a biphenyl group.
tert-Butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate: Different functional groups and lacks the biphenyl moiety. The uniqueness of tert-Butyl 2-(([1,1’-biphenyl]-2-ylcarbamoyl)oxy)-7-azaspiro[3.5]nonane-7-carboxylate lies in its combination of a spirocyclic core and a biphenyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C26H32N2O4 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
tert-butyl 2-[(2-phenylphenyl)carbamoyloxy]-7-azaspiro[3.5]nonane-7-carboxylate |
InChI |
InChI=1S/C26H32N2O4/c1-25(2,3)32-24(30)28-15-13-26(14-16-28)17-20(18-26)31-23(29)27-22-12-8-7-11-21(22)19-9-5-4-6-10-19/h4-12,20H,13-18H2,1-3H3,(H,27,29) |
InChI Key |
NQRPLOWMWQERCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)OC(=O)NC3=CC=CC=C3C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


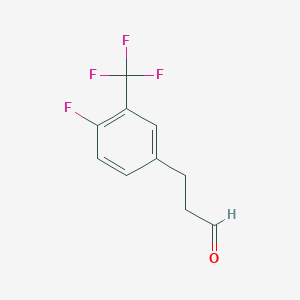
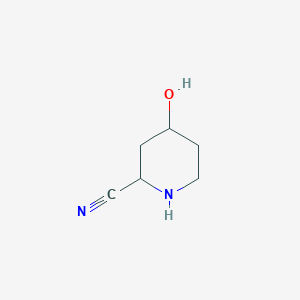

![3-(Pyridin-3-ylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B12996955.png)
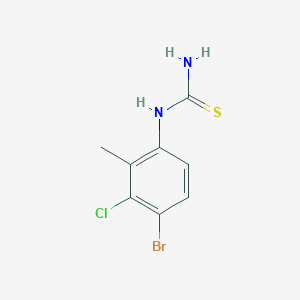

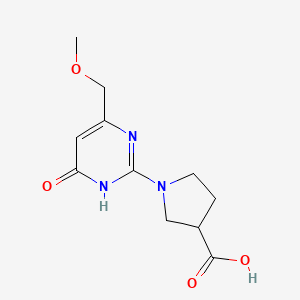
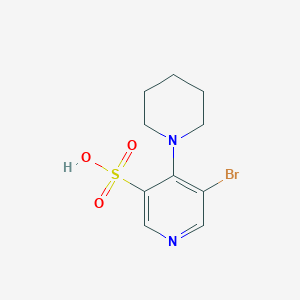

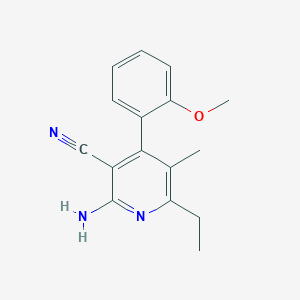
![5,5-Difluoro-2-methyl-2,7-diazaspiro[3.5]nonane](/img/structure/B12996988.png)
